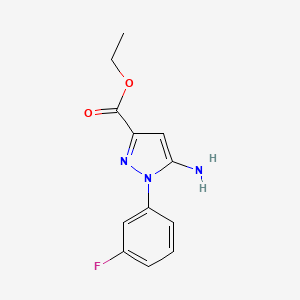

Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS: 1264046-99-2, Molecular Formula: C₁₂H₁₂FN₃O₂) is a fluorinated pyrazole derivative characterized by a 3-fluorophenyl substituent at the N1 position and an ethyl ester group at the C3 position of the pyrazole ring. Pyrazole-based compounds are pivotal in medicinal chemistry due to their versatile pharmacological profiles, including antiviral, antibacterial, and insecticidal activities . The fluorine atom enhances metabolic stability and binding affinity, while the ester group contributes to solubility and serves as a synthetic handle for further derivatization .

Properties

IUPAC Name |

ethyl 5-amino-1-(3-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNKGUUFFFFTOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole compound. The reaction conditions often include the use of ethanol as a solvent and an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms are commonly employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can further be utilized in various synthetic applications.

Scientific Research Applications

Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

| Property | Target Compound | Ethyl 1-phenyl Analog (CAS 866837-96-9) | Ethyl 2-fluorobenzyl Analog (CAS 256504-39-9) |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 1.8 | 2.3 |

| Water Solubility (mg/mL) | 0.15 | 0.22 | 0.10 |

| Melting Point (°C) | 148–150 | 135–137 | 162–164 |

Biological Activity

Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate, a compound within the pyrazole family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

The molecular formula for this compound is with a molecular weight of 249.24 g/mol. Its structure includes a five-membered ring with two nitrogen atoms, characteristic of pyrazole derivatives. The compound exhibits high gastrointestinal absorption and has been noted for its favorable pharmacokinetic properties .

Biological Activity

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives, including this compound. A review of synthesized compounds indicated that certain pyrazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, some derivatives showed IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Case Studies and Findings

-

In Vivo Studies :

- In a carrageenan-induced rat paw edema model, compounds similar to this compound demonstrated notable anti-inflammatory activity, with effective dose responses indicating significant reduction in edema size compared to controls .

- Histopathological evaluations revealed minimal gastrointestinal damage in treated groups, suggesting a favorable safety profile for potential therapeutic applications .

- Mechanism of Action :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from hydrazones or other precursors. Recent advancements have improved yields significantly, achieving over 99% purity in some cases .

Table: Comparison of Pyrazole Derivatives

| Compound Name | COX-2 Inhibition IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.01 | High |

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 0.02 | Moderate |

| Ethyl 5-amino-1-(phenyl)-1H-pyrazole-3-carboxylate | 0.05 | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate?

- Methodology :

- Multi-step synthesis : Begin with a 1,3-dipolar cycloaddition between a substituted hydrazine and an α,β-unsaturated carbonyl compound. For example, react 3-fluorophenylhydrazine with ethyl propiolate under acidic conditions to form the pyrazole core. Subsequent nitration (at position 5) followed by reduction to the amine group can yield the target compound .

- Characterization : Use -NMR to confirm the pyrazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and the ethyl ester group (δ 1.3–1.5 ppm for CH, δ 4.2–4.4 ppm for CH). IR spectroscopy can validate the ester carbonyl stretch (~1700 cm) and NH vibrations (~3300 cm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Mass Spectrometry : Confirm the molecular ion peak via LC-MS (expected [M+H] for CHFNO: 248.08).

- X-ray crystallography : For unambiguous structural confirmation, grow single crystals in ethanol/water and analyze using a diffractometer (refer to similar pyrazole carboxylate structures in ).

Q. What stability considerations are critical for storing this compound?

- Methodology :

- Storage conditions : Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to strong oxidizing agents (e.g., HNO, HO) due to potential decomposition into toxic gases (e.g., CO, NO) .

- Stability testing : Conduct accelerated degradation studies under heat (40°C) and humidity (75% RH) for 4 weeks. Monitor via TLC/HPLC for byproducts like 5-amino-pyrazole derivatives or ester hydrolysis products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodology :

- Analog synthesis : Modify the 3-fluorophenyl group (e.g., replace with 4-fluorophenyl or chlorophenyl) and the ester moiety (e.g., methyl or tert-butyl esters). Assess changes in activity using enzyme inhibition assays (e.g., kinase or protease targets) .

- Computational modeling : Perform molecular docking (using AutoDock Vina) to predict binding affinity toward receptors like carbonic anhydrase or cyclooxygenase isoforms, as seen in fluorinated pyrazole derivatives .

Q. How can contradictory data in reported biological activity be resolved?

- Methodology :

- Reproducibility protocols : Standardize assay conditions (e.g., buffer pH, cell lines, incubation time). For instance, if conflicting IC values exist for kinase inhibition, validate using recombinant proteins from the same supplier.

- Meta-analysis : Compare datasets across studies, focusing on variables like solvent (DMSO vs. ethanol) or assay temperature. For example, solubility discrepancies in aqueous buffers (no data in ) may explain variability in in vitro results.

Q. What strategies are effective for assessing metabolic stability in vitro?

- Methodology :

- Liver microsome assays : Incubate the compound with human liver microsomes (HLM) in NADPH-regenerating systems. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CL).

- CYP enzyme profiling : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Fluorophenyl groups may enhance metabolic resistance compared to chlorophenyl analogs .

Contradictory Data Analysis

- Safety data gaps : While SDS for similar compounds classify them as non-hazardous (), the absence of ecotoxicological or mutagenicity data for the target compound necessitates precaution.

- Recommendation : Conduct Ames tests (using TA98 and TA100 strains) and acute toxicity assays in Daphnia magna to fill data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.